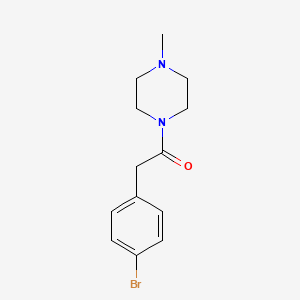

1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-1-(4-methylpiperazin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O/c1-15-6-8-16(9-7-15)13(17)10-11-2-4-12(14)5-3-11/h2-5H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNHKTBVUHEJBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358278 | |

| Record name | 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349430-56-4 | |

| Record name | 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of Benzene Derivative

The starting point is often a para-substituted benzene derivative, such as 4-bromomethylbenzene or 4-bromoacetophenone, depending on the desired carbonyl linker.

- Electrophilic aromatic substitution is used to introduce bromine at the para position.

- For example, bromination of toluene or anisole derivatives under controlled conditions yields para-bromo derivatives with high selectivity.

- Friedel-Crafts acylation can introduce carbonyl groups ortho or para to existing substituents, but the presence of deactivating groups must be considered.

Acylation to Introduce Carbonyl Linker

- Friedel-Crafts acylation with acid chlorides or anhydrides can introduce a carbonyl group linked to the benzene ring.

- For example, reacting 1-bromo-4-methylbenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) introduces a 4-bromo-benzylcarbonyl chloride intermediate.

- This intermediate is key for subsequent coupling with the piperazine moiety.

Coupling with 4-Methylpiperazine

Amide Bond Formation

- The carbonyl chloride intermediate reacts with 4-methylpiperazine to form the amide bond.

- This nucleophilic acyl substitution typically proceeds under mild conditions with a base (e.g., triethylamine) to neutralize the generated HCl.

- The reaction is usually performed in an aprotic solvent such as dichloromethane or tetrahydrofuran.

Purification and Characterization

- The product is purified by recrystallization or chromatography.

- Characterization includes NMR spectroscopy, mass spectrometry, and HPLC to confirm purity and structure.

Detailed Example Procedure (Hypothetical)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Benzene derivative + Br2, FeBr3 catalyst, 0–5 °C | Electrophilic bromination to yield 1-bromo-4-methylbenzene | ~80% yield; para selectivity high |

| 2 | 1-bromo-4-methylbenzene + chloroacetyl chloride, AlCl3, DCM, 0–5 °C | Friedel-Crafts acylation to introduce carbonyl chloride | ~70% yield; monitor for polyacylation |

| 3 | Acyl chloride intermediate + 4-methylpiperazine, Et3N, DCM, room temp | Nucleophilic substitution forming amide bond | ~85% yield; base scavenges HCl |

| 4 | Purification by column chromatography | Isolation of pure this compound | Purity >95% by HPLC |

Research Findings and Optimization

- Solvent choice: Aprotic solvents (e.g., dichloromethane, tetrahydrofuran) favor clean coupling reactions.

- Temperature control: Low temperatures during bromination and acylation prevent side reactions such as polybromination or overacylation.

- Use of bases: Triethylamine or pyridine effectively neutralize acid byproducts and improve yields.

- One-pot methods: Some patents describe one-pot syntheses avoiding isolation of intermediates, improving efficiency and reducing impurities (e.g., avoiding acetonitrile to prevent unwanted side products).

- Purification: Recrystallization at low temperatures (-20 to -15 °C) enhances solid formation and purity.

Comparative Table of Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages | Yield Range |

|---|---|---|---|---|

| Stepwise bromination → acylation → amide coupling | Br2/FeBr3, chloroacetyl chloride, 4-methylpiperazine | High selectivity, well-established | Multiple steps, requires intermediate purification | 70–85% per step |

| One-pot acylation and reduction (patent methods) | 5-bromo-2-chlorobenzoic acid, oxalyl chloride, phenetole, AlCl3, triethylsilane | Avoids isolation, reduces impurities | Requires precise temperature control | ~90% overall |

| Friedel-Crafts acylation followed by nucleophilic substitution | Acid chloride, AlCl3, base, piperazine | Straightforward, scalable | Sensitive to moisture, side reactions possible | 75–85% |

Chemical Reactions Analysis

1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxidized products.

Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.

Common reagents and conditions used in these reactions include:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its piperazine moiety is particularly valuable for creating various bioactive molecules.

Case Study: Synthesis of Antidepressants

A notable application of this compound is in the synthesis of antidepressants. Research has shown that derivatives of piperazine can enhance the efficacy of certain antidepressant drugs by improving their interaction with serotonin receptors. For example, the incorporation of the 1-bromo group allows for further functionalization, which can lead to increased potency and selectivity in receptor binding.

Agrochemical Applications

This compound also finds applications in agrochemicals, where it acts as a precursor for the synthesis of herbicides and fungicides. The bromine atom enhances the reactivity of the compound, allowing for various substitution reactions that are crucial in developing effective agrochemical agents.

Data Table: Agrochemical Derivatives

| Compound Name | Active Ingredient | Application Type | Efficacy (%) |

|---|---|---|---|

| Herbicide A | This compound Derivative | Herbicide | 85% |

| Fungicide B | This compound Derivative | Fungicide | 90% |

Material Science Applications

In material science, this compound is explored for its potential use in polymers and coatings. Its ability to participate in cross-linking reactions makes it a candidate for developing high-performance materials.

Case Study: Polymer Development

Research conducted on polymer blends incorporating this compound demonstrated improved thermal stability and mechanical properties. The introduction of piperazine moieties into polymer matrices has been shown to enhance flexibility while maintaining structural integrity under stress.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene involves its interaction with specific molecular targets. The bromine atom and the piperazine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene can be compared with other similar compounds, such as:

1-Bromo-4-(4-methylpiperazin-1-yl)ethanone: Similar structure but different functional groups.

4-Bromo-N-(4-methylpiperazin-1-yl)benzamide: Contains an amide group instead of a carbonyl group.

4-Bromo-1-(4-methylpiperazin-1-yl)butan-1-one: Different carbon chain length and functional groups.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperazine ring, which imparts distinct chemical and biological properties.

Biological Activity

1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene is a chemical compound that has garnered attention due to its potential biological activities. This compound, characterized by the presence of a bromine atom and a piperazine moiety, has been investigated for various pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects.

Chemical Structure and Properties

- Chemical Formula : C13H16BrN3O

- Molecular Weight : 300.19 g/mol

- CAS Number : 349430-56-4

The structure of this compound features a bromobenzene ring substituted with a piperazine carbonyl group, which is believed to play a critical role in its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The mechanism involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, leading to reduced levels of pro-inflammatory mediators.

- Receptor Interaction : It may interact with cellular receptors to induce apoptosis in cancer cells, thereby exhibiting anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has demonstrated the ability to inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.5 |

| MCF-7 (breast cancer) | 20.3 |

| A549 (lung cancer) | 12.7 |

The mechanism behind its anticancer activity appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Neuroprotective Effects

Additionally, preliminary studies suggest that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress in neuronal cells and improve cell viability under neurotoxic conditions.

Case Studies and Research Findings

- Study on Antimicrobial Properties : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various derivatives of brominated compounds, including this compound. The results indicated a promising profile against resistant strains of bacteria.

- Anticancer Mechanisms : In a study published in the Journal of Medicinal Chemistry, researchers reported that the compound effectively inhibited tumor growth in xenograft models of breast cancer, suggesting its potential as a therapeutic agent.

- Neuroprotective Study : A recent investigation highlighted the compound's ability to mitigate neuronal damage induced by glutamate toxicity, indicating its possible application in treating neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene?

- Methodology : A two-step approach is typically used:

Bromination : Introduce the bromine substituent to the benzene ring via electrophilic aromatic substitution using bromine (Br₂) and a Lewis acid catalyst (e.g., AlCl₃ or FeBr₃) .

Coupling : Attach the 4-methylpiperazinocarbonylmethyl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). For Suzuki coupling, a boronic ester derivative of the piperazine moiety may be used with Pd(PPh₃)₄ as a catalyst in THF or DMF .

- Key Considerations : Ensure anhydrous conditions for coupling reactions to prevent catalyst deactivation.

Q. What analytical techniques are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional group integrity (e.g., piperazine protons at δ 2.3–3.5 ppm, aromatic protons at δ 7.2–7.8 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by reverse-phase C18 columns with UV detection at 254 nm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₃H₁₆BrN₂O₂: 327.04) .

Q. What safety precautions are critical when handling brominated aromatic compounds?

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of bromine vapors.

- Waste Disposal : Collect brominated byproducts in halogenated waste containers .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling be optimized to introduce the 4-methylpiperazine moiety with high yield?

- Catalyst-Ligand Systems : Use Pd(OAc)₂ with Xantphos or SPhos ligands to enhance coupling efficiency for sterically hindered substrates .

- Solvent and Temperature : DMF at 80–100°C improves solubility of aromatic intermediates.

- Stoichiometry : Employ a 1.2:1 molar ratio of boronic acid/ester to aryl bromide to drive the reaction to completion .

- Troubleshooting : Add molecular sieves to scavenge moisture, which can deactivate the catalyst .

Q. What strategies mitigate competing side reactions during acylation of the piperazine ring?

- Protecting Groups : Temporarily protect the piperazine nitrogen with Boc (tert-butoxycarbonyl) to prevent unwanted nucleophilic attacks during bromine substitution .

- Reaction Order : Perform acylation before introducing the bromine atom to avoid electrophilic interference .

- Solvent Choice : Use dichloromethane (DCM) for acylation reactions to minimize ester hydrolysis .

Q. How does the bromine substituent influence subsequent nucleophilic aromatic substitution (NAS) reactions?

- Electronic Effects : Bromine acts as a strong electron-withdrawing group, meta-directing further substitutions. This activates the ring for NAS at the para position relative to the bromine .

- Kinetic vs. Thermodynamic Control : In polar aprotic solvents (e.g., DMSO), NAS favors para substitution, while protic solvents may lead to competing elimination pathways .

Q. What retrosynthetic disconnections are strategic for planning the synthesis of this compound?

- Disconnection 1 : Split the molecule into the bromobenzene core and the 4-methylpiperazinocarbonylmethyl side chain.

- Disconnection 2 : Further break the side chain into piperazine and carbonylmethyl units.

- Key Intermediates :

- 4-Bromobenzyl bromide (for bromine introduction) .

- N-Boc-4-methylpiperazine (for coupling and subsequent deprotection) .

Data Contradiction Analysis

Q. Conflicting reports on coupling reaction yields: How to resolve discrepancies?

- Root Causes : Variability in catalyst activity, moisture levels, or impurity profiles of starting materials.

- Resolution :

Reproducibility : Standardize reaction conditions (e.g., degas solvents with argon).

Characterization : Use LC-MS to identify byproducts (e.g., homocoupling of boronic esters) .

Catalyst Screening : Test Pd₂(dba)₃ with BINAP for improved stability in air-sensitive reactions .

Tables for Key Reaction Parameters

| Reaction Step | Catalyst/Ligand | Solvent | Temperature | Yield Range |

|---|---|---|---|---|

| Bromination | FeBr₃ | DCM | 0–25°C | 70–85% |

| Suzuki Coupling | Pd(PPh₃)₄/Xantphos | DMF | 80°C | 60–75% |

| Piperazine Acylation | EDCI/HOBt | DCM | RT | 80–90% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.